ethyl 5-amino-1-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-imidazole-4-carboxylate

Lipophilicity logP Metabolic Stability

Ethyl 5-amino-1-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-imidazole-4-carboxylate (CAS 2219369-67-0) is a specialized imidazole derivative with the molecular formula C10H14F3N3O2 and a molecular weight of 265.23 g/mol. It features a unique 1,1,1-trifluoro-2-methylpropan-2-yl (trifluoro-tert-butyl) group at the N-1 position, a free 5-amino group, and an ethyl ester at the C-4 position.

Molecular Formula C10H14F3N3O2
Molecular Weight 265.23 g/mol
CAS No. 2219369-67-0
Cat. No. B6603017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-amino-1-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-imidazole-4-carboxylate
CAS2219369-67-0
Molecular FormulaC10H14F3N3O2
Molecular Weight265.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N(C=N1)C(C)(C)C(F)(F)F)N
InChIInChI=1S/C10H14F3N3O2/c1-4-18-8(17)6-7(14)16(5-15-6)9(2,3)10(11,12)13/h5H,4,14H2,1-3H3
InChIKeyASFORGVLSPRWAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-Amino-1-(1,1,1-Trifluoro-2-Methylpropan-2-Yl)-1H-Imidazole-4-Carboxylate: A Strategic Building Block for Fluorinated Drug Candidates


Ethyl 5-amino-1-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-imidazole-4-carboxylate (CAS 2219369-67-0) is a specialized imidazole derivative with the molecular formula C10H14F3N3O2 and a molecular weight of 265.23 g/mol . It features a unique 1,1,1-trifluoro-2-methylpropan-2-yl (trifluoro-tert-butyl) group at the N-1 position, a free 5-amino group, and an ethyl ester at the C-4 position. This scaffold is structurally related to intermediates cited in patents for KRAS G12C inhibitors, where the trifluoromethyl-substituted tert-butyl group is known to enhance steric bulk and metabolic stability compared to non-fluorinated analogs . The compound is typically supplied at a minimum purity of 95% and is intended exclusively for research and development purposes .

Why Ethyl 5-Amino-1-(1,1,1-Trifluoro-2-Methylpropan-2-Yl)-1H-Imidazole-4-Carboxylate Cannot Be Replaced by Common Analogs


Generic substitution of this compound with close analogs such as the des-trifluoromethyl N-tert-butyl variant (CAS 76182-23-5) or the 5-chloro derivative (CAS 2219374-15-7) is not scientifically valid without full re-validation of synthetic routes and pharmacological profiles. The trifluoro-tert-butyl group significantly alters the electronic environment and lipophilicity of the imidazole ring compared to a non-fluorinated tert-butyl group, which directly impacts binding affinity in target pockets like the KRAS G12C switch-II region . Furthermore, replacing the nucleophilic 5-amino group with a 5-chloro substituent fundamentally changes the compound's reactivity, preventing its use in amide coupling or urea formation, steps that are critical in medicinal chemistry elaboration . The molecular weight difference between the target compound (265.23 g/mol) and the non-fluorinated analog (211.26 g/mol) is approximately 54 g/mol, which can drastically alter physicochemical properties and PK parameters in vivo .

Quantitative Differentiation Evidence for Ethyl 5-Amino-1-(1,1,1-Trifluoro-2-Methylpropan-2-Yl)-1H-Imidazole-4-Carboxylate Procurement


Enhanced Lipophilicity and Steric Bulk versus Non-Fluorinated N-tert-Butyl Analog

The target compound incorporates a 1,1,1-trifluoro-2-methylpropan-2-yl moiety, which is significantly more lipophilic and sterically demanding than the non-fluorinated tert-butyl group found in the des-trifluoromethyl analog, ethyl 5-amino-1-(tert-butyl)-1H-imidazole-4-carboxylate (CAS 76182-23-5). This group is known to increase metabolic stability and membrane permeability in bioactive molecules [1].

Lipophilicity logP Metabolic Stability Steric Effects

Contrasting Synthetic Utility: 5-Amino vs. 5-Chloro Substituent for Downstream Derivatization

The free 5-amino group in the target compound enables direct amide bond formation, urea synthesis, or reductive amination, which are standard methods for elaborating drug-like molecules. In contrast, the 5-chloro analog, ethyl 5-chloro-1-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-imidazole-4-carboxylate (CAS 2219374-15-7), requires a preliminary nucleophilic aromatic substitution (SNAr) or metal-catalyzed amination to install an amine, adding synthetic steps and potentially lowering overall yield .

Synthetic Chemistry Amide Coupling Nucleophilic Aromatic Substitution Building Block

Molecular Weight and Physicochemical Differentiation from Non-Fluorinated and Chloro Analogs

The molecular weight of the target compound (265.23 g/mol) lies between that of the non-fluorinated analog (211.26 g/mol) and the 5-chloro derivative (284.66 g/mol), offering a balanced profile for fragment-based drug discovery or lead optimization where a molecular weight below 300 g/mol is often desirable for oral bioavailability .

Physicochemical Properties Molecular Weight Lead Optimization Drug-likeness

Recommended Research and Procurement Applications for Ethyl 5-Amino-1-(1,1,1-Trifluoro-2-Methylpropan-2-Yl)-1H-Imidazole-4-Carboxylate


KRAS G12C Inhibitor Lead Optimization Programs

This compound serves as a strategic intermediate for introducing a fluorinated, sterically demanding N-1 substituent into the KRAS G12C switch-II binding pocket. The trifluoro-tert-butyl group can occupy a lipophilic sub-pocket analogous to the tetrahydropyranyl group in clinical-stage inhibitors, potentially enhancing potency and metabolic stability relative to non-fluorinated control compounds .

Amide Library Synthesis for Targeted Protein Degradation (PROTACs)

The 5-amino group enables direct amide coupling with carboxylic acid-containing E3 ligase ligands (e.g., VHL, CRBN), making this compound a versatile building block for constructing PROTAC linker-warhead conjugates. The ethyl ester can be hydrolyzed to a carboxylic acid for orthogonal conjugation strategies .

Fragment-Based Drug Discovery (FBDD) Screening Collections

With a molecular weight of 265.23 g/mol and a balanced profile of hydrogen bond donors/acceptors, this compound meets the physicochemical criteria for fragment libraries. The presence of fluorine allows for 19F NMR-based screening, a powerful method for detecting weak binding interactions that is not possible with non-fluorinated analogs .

19F NMR Probe Development for Protein-Ligand Interaction Studies

The trifluoromethyl group provides a strong, singular 19F NMR signal that can be used to monitor protein binding in complex biological matrices. This capability is absent in the non-fluorinated N-tert-butyl analog and represents a key differentiator for biophysical assay development [1].

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